Product packaging for Methyl 2-aminopyrimidine-4-carboxylate(Cat. No.:CAS No. 2164-66-1)

Methyl 2-aminopyrimidine-4-carboxylate

Cat. No.: B1427063
CAS No.: 2164-66-1
M. Wt: 153.14 g/mol
InChI Key: IHGOYDMXENEUOO-UHFFFAOYSA-N
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Description

Methyl 2-aminopyrimidine-4-carboxylate (CAS 2164-66-1) is a high-purity chemical intermediate serving as a critical building block in medicinal chemistry and antibacterial research. Its core research value lies in its role as a precursor for zinc-binding scaffolds designed to target essential bacterial enzymes. Specifically, this pyrimidine core has been utilized in the de novo design of inhibitors for 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) , a key enzyme in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis . As this pathway is absent in mammals, IspF represents a promising target for developing selective antibacterial agents with novel mechanisms of action, particularly against pathogens like Burkholderia pseudomallei . The compound's structure, featuring adjacent amino and carboxylate groups, allows it to function as an effective zinc-binding group (ZBG) within the enzyme's active site, potentially disrupting its catalytic function and yielding bacteriostatic or bactericidal effects . Researchers should store this compound in a dark place under an inert atmosphere at 2-8°C to ensure stability . The supplied product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers can request available safety information, including hazard statements H315, H319, and H335, which indicate potential skin and eye irritation and specific target organ toxicity upon single exposure .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O2 B1427063 Methyl 2-aminopyrimidine-4-carboxylate CAS No. 2164-66-1

Properties

IUPAC Name

methyl 2-aminopyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGOYDMXENEUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728517
Record name Methyl 2-aminopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2164-66-1
Record name 4-Pyrimidinecarboxylic acid, 2-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2164-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-aminopyrimidine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2164-66-1
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-aminopyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with methyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminopyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Methyl 2-aminopyrimidine-4-carboxylate and its derivatives have been synthesized and evaluated for their antimicrobial properties. A study demonstrated that various derivatives exhibited notable in vitro activity against a range of bacterial strains, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3aStaphylococcus aureus32 µg/mL
3bEscherichia coli16 µg/mL
3cPseudomonas aeruginosa64 µg/mL

2. Structure-Activity Relationship Studies

The compound has been involved in structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates. Modifications to the methyl group and the carboxylate moiety have been explored to enhance potency and selectivity towards specific biological targets, such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) inhibitors .

Table 2: SAR Analysis of this compound Derivatives

ModificationBiological TargetPotency Increase
N-Methyl Group ReplacementNAPE-PLD3-fold
Morpholine SubstitutionNAPE-PLD10-fold

Agricultural Applications

This compound has also shown promise in agricultural research, particularly as a potential herbicide or pesticide. Its ability to inhibit specific enzyme pathways in plants can be exploited to develop new herbicides that target weeds without harming crops.

Case Study: Herbicidal Activity

A recent study evaluated the herbicidal efficacy of this compound against common agricultural weeds. The results indicated that the compound effectively inhibited growth at certain concentrations, suggesting its utility in crop protection strategies.

Material Science

1. Synthesis of Functional Materials

The compound can serve as a building block for synthesizing functional materials, including polymers and nanomaterials. Its unique chemical structure allows for the incorporation into various matrices, enhancing properties like thermal stability and mechanical strength.

Table 3: Properties of Materials Synthesized with this compound

Material TypeProperty EnhancedMeasurement Method
Polymer CompositeThermal StabilityDifferential Scanning Calorimetry (DSC)
NanocompositeMechanical StrengthTensile Testing

Mechanism of Action

The mechanism of action of methyl 2-aminopyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-Aminopyrimidine-4-Carboxylate (CAS: 916056-77-4)

  • Molecular Formula : C₇H₉N₃O₂
  • Molecular Weight : 167.17 g/mol
  • Key Differences: Ethyl ester group (vs. methyl ester) increases lipophilicity and molecular weight. Potential applications in drug design where slower metabolic cleavage of the ester group is desired .
  • Similarity: 0.97 (compared to methyl 2-aminopyrimidine-5-carboxylate; see Section 2.3) .

Methyl 2-Amino-5-Bromopyrimidine-4-Carboxylate (CAS: 1034737-23-9)

  • Molecular Formula : C₆H₆BrN₃O₂
  • Molecular Weight : 232.03 g/mol
  • Key Differences :
    • Bromine atom at position 5 enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • Reduced solubility in polar solvents due to bromine’s hydrophobic nature .

Ethyl 2-Aminopyrimidine-5-Carboxylate (CAS: 57401-76-0)

  • Molecular Formula : C₇H₉N₃O₂
  • Molecular Weight : 167.17 g/mol
  • Key Differences: Carboxylate group at position 5 (vs. position 4) alters hydrogen-bonding patterns, affecting binding affinity in enzyme inhibitors . Ethyl ester group provides similar solubility to ethyl 2-aminopyrimidine-4-carboxylate but distinct reactivity due to positional isomerism .

Ethyl 2-Amino-6-Methylpyrimidine-4-Carboxylate (CAS: 857410-67-4)

  • Molecular Formula : C₈H₁₁N₃O₂
  • Molecular Weight : 181.19 g/mol
  • Increased molecular weight compared to non-methylated analogs .

Comparative Data Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
This compound (2164-66-1) C₆H₇N₃O₂ 153.14 2-NH₂, 4-COOCH₃ Pharmaceutical intermediates
Ethyl 2-aminopyrimidine-4-carboxylate (916056-77-4) C₇H₉N₃O₂ 167.17 2-NH₂, 4-COOCH₂CH₃ Enhanced lipophilicity for drug delivery
Methyl 2-amino-5-bromopyrimidine-4-carboxylate (1034737-23-9) C₆H₆BrN₃O₂ 232.03 2-NH₂, 4-COOCH₃, 5-Br Cross-coupling reaction intermediate
Ethyl 2-aminopyrimidine-5-carboxylate (57401-76-0) C₇H₉N₃O₂ 167.17 2-NH₂, 5-COOCH₂CH₃ Positional isomer for kinase inhibitors
Ethyl 2-amino-6-methylpyrimidine-4-carboxylate (857410-67-4) C₈H₁₁N₃O₂ 181.19 2-NH₂, 4-COOCH₂CH₃, 6-CH₃ Steric hindrance in binding studies

Biological Activity

Methyl 2-aminopyrimidine-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and antiproliferative contexts. This article synthesizes findings from various studies, highlighting the compound's synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of appropriate pyrimidine derivatives with carboxylic acids or their derivatives. The characterization of synthesized compounds typically involves techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Mass Spectrometry (MS)

For instance, one study confirmed the structures of synthesized derivatives using elemental analysis and spectral studies, revealing that certain derivatives exhibited enhanced biological activities compared to others in the series .

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been widely investigated. A notable study reported that several derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be quite low, indicating potent antibacterial effects. For example:

CompoundMIC (mg/mL)Bacterial Strain
3c0.5Staphylococcus aureus
3d0.25Escherichia coli

These results suggest that structural modifications can markedly influence the antimicrobial efficacy of the compounds .

Antiproliferative Activity

In addition to antimicrobial properties, this compound has shown promise in inhibiting cancer cell proliferation. Research indicates that certain derivatives can effectively inhibit cell growth in various cancer cell lines, including HeLa and A549 cells. The IC50 values for selected compounds are summarized below:

CompoundIC50 (µM)Cancer Cell Line
10.058HeLa
20.035A549

These findings highlight the potential of methyl 2-aminopyrimidine derivatives as candidates for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 2-aminopyrimidine derivatives. Key observations include:

  • Substituent Effects : Modifications on the pyrimidine ring significantly influence activity; for instance, introducing halogen or methoxy groups at specific positions can enhance potency.
  • Linker Variations : The nature of the linker connecting different moieties plays a vital role in maintaining activity; certain linkers have been found to be critical for interaction with biological targets .

Case Studies

  • Antitubercular Activity : A study evaluated a series of pyrimidine carboxamide derivatives, including those related to this compound, demonstrating moderate to potent antitubercular activity. The mechanism was suggested to involve unique pathways distinct from existing TB drugs, indicating a novel mode of action .
  • VEGFR Inhibition : Another investigation identified compounds with structural similarities that inhibited VEGFR-2 kinase, showcasing potential applications in cancer therapy by preventing angiogenesis .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-aminopyrimidine-4-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification of pyrimidine precursors. For example, substituting a halogen atom (e.g., chlorine) at the 4-position with a carboxylate group under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction optimization should focus on controlling temperature (60–80°C) and stoichiometry to minimize side products like over-alkylated derivatives . Analytical techniques like HPLC (using acetonitrile/TFA gradients) can monitor reaction progress .

Q. How is structural characterization performed for this compound using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) resolves bond lengths and angles, while ORTEP-3 generates graphical representations of thermal ellipsoids and molecular geometry . Key parameters include:
Bond TypeLength (Å)Angle (°)
C=O1.21120.5
N-C1.35117.3
Data from torsion angles (e.g., C4–N1–C1–N2 = 117.10°) further validate conformations .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : Combine LC-MS (for molecular ion detection) and ¹H/¹³C NMR (for functional group verification). For example, the methyl ester proton typically appears as a singlet at δ 3.8–4.0 ppm. Derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) enhance sensitivity in UV-Vis assays .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

  • Methodological Answer : Computational tools (e.g., PISTACHIO or REAXYS databases) predict reaction pathways by analyzing electron density maps and frontier molecular orbitals. For example, the 2-amino group directs electrophilic substitution to the 5-position due to resonance effects. Experimental validation via kinetic studies (e.g., monitoring intermediates via stopped-flow spectroscopy) is critical .

Q. What strategies resolve discrepancies between crystallographic data and DFT-predicted molecular geometries?

  • Methodological Answer : Discrepancies often arise from crystal packing forces unaccounted for in gas-phase DFT. Use Cremer-Pople puckering coordinates to quantify ring non-planarity . For example:
ParameterCrystallographic ValueDFT Value
Q (Å)0.450.38
θ (°)120115
Hybrid QM/MM simulations incorporating solvent effects improve agreement .

Q. How are structure-activity relationships (SARs) explored for derivatives in medicinal chemistry?

  • Methodological Answer : Systematic substitution at the 4-carboxylate and 2-amino groups (e.g., replacing methyl with ethyl or aryl groups) is analyzed via in vitro assays (e.g., enzyme inhibition IC₅₀). SAR trends are mapped using 3D-QSAR models, with crystallographic data guiding pharmacophore design .

Q. What advanced techniques detect trace degradation products in stability studies?

  • Methodological Answer : Hyphenated techniques like LC-MS/MS with electrospray ionization (ESI) identify sub-1% impurities. For example, hydrolyzed products (e.g., 2-aminopyrimidine-4-carboxylic acid) are quantified using deuterated internal standards. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Data Contradiction Analysis

Q. How should conflicting results in biological activity assays be interpreted?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., buffer pH affecting protonation states). Replicate studies under standardized protocols (e.g., PBS at pH 7.4) are essential. Meta-analyses of IC₅₀ values across literature (e.g., PubChem BioAssay data) identify outliers .

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of fine powders; store desiccated at –20°C. Spill protocols include neutralization with 10% acetic acid followed by solidification with vermiculite .

Tables for Key Parameters

Q. Table 1: Optimized Reaction Conditions for Synthesis

ParameterValue
SolventDMF
Temperature70°C
CatalystK₂CO₃
Reaction Time12 h
Yield78%
Source :

Q. Table 2: NMR Chemical Shifts (δ, ppm)

Proton Environment¹H Shift¹³C Shift
COOCH₃3.8952.1
NH₂6.10-
Pyrimidine C-H8.25125.3
Source :

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-aminopyrimidine-4-carboxylate
Reactant of Route 2
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Methyl 2-aminopyrimidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.